FQ8Thk79UH

説明

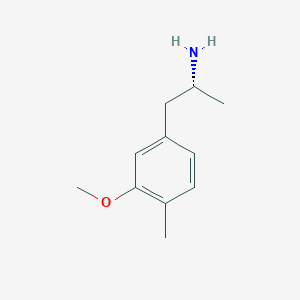

3-Methoxy-4-methylamphetamine, also known by its identifier FQ8Thk79UH, is a compound belonging to the phenethylamine and amphetamine classes. It is known for its entactogenic and psychedelic properties.

特性

CAS番号 |

133097-29-7 |

|---|---|

分子式 |

C11H17NO |

分子量 |

179.26 g/mol |

IUPAC名 |

(2R)-1-(3-methoxy-4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3/t9-/m1/s1 |

InChIキー |

XDXMRSBXBOXSQW-SECBINFHSA-N |

異性体SMILES |

CC1=C(C=C(C=C1)C[C@@H](C)N)OC |

正規SMILES |

CC1=C(C=C(C=C1)CC(C)N)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methylamphetamine typically involves the reaction of 3-methoxy-4-methylphenylacetone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

the general approach would involve large-scale reductive amination processes with stringent controls to ensure purity and safety .

化学反応の分析

Types of Reactions

3-Methoxy-4-methylamphetamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to its corresponding amine or alcohol derivatives.

Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry: It serves as a model compound for studying the effects of methoxy and methyl substitutions on the phenethylamine structure.

Biology: Research has focused on its interactions with neurotransmitter systems, particularly serotonin.

Medicine: It has been investigated as a potential therapeutic agent for conditions such as depression and post-traumatic stress disorder (PTSD).

作用機序

3-Methoxy-4-methylamphetamine acts primarily as a selective serotonin releasing agent (SSRA) and a 5-HT2A receptor agonist. It inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft. This action results in enhanced mood, empathy, and sensory perception. The compound’s effects are mediated through its interaction with serotonin transporters and receptors .

類似化合物との比較

Similar Compounds

3-Methoxyamphetamine: Similar in structure but lacks the methyl group on the aromatic ring.

4-Methylamphetamine: Similar but lacks the methoxy group.

3,4-Methylenedioxyamphetamine (MDA): Contains a methylenedioxy group instead of methoxy and methyl groups.

3,4-Methylenedioxymethamphetamine (MDMA): Known for its entactogenic and empathogenic effects, similar to 3-Methoxy-4-methylamphetamine .

Uniqueness

3-Methoxy-4-methylamphetamine is unique due to its specific combination of methoxy and methyl groups, which confer distinct pharmacological properties. Unlike its analogs, it has been shown to potently inhibit serotonin reuptake without producing serotonergic neurotoxicity in rodents .

生物活性

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms or biological systems. This includes its pharmacological effects, toxicity, and therapeutic potential. Understanding the biological activity of a compound like “FQ8Thk79UH” typically involves various assays and studies to evaluate its mechanisms of action.

1. Antioxidant Activity

- Assays Used : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, FRAP (Ferric Reducing Ability of Plasma).

- Findings : Compounds exhibiting high antioxidant capacity can neutralize free radicals, potentially reducing oxidative stress-related diseases.

2. Anti-inflammatory Effects

- Mechanisms : Inhibition of cyclooxygenase (COX) enzymes.

- Case Studies : Studies have shown that certain compounds can significantly reduce inflammation markers in vitro and in vivo.

3. Antidiabetic Potential

- Assays Used : Dipeptidyl peptidase-4 (DPP-4) inhibition assays.

- Findings : Compounds with DPP-4 inhibitory activity can enhance insulin sensitivity and lower blood glucose levels.

4. Cytotoxicity

- Methods : Alamar Blue™ assay across various cancer cell lines.

- Results : Many compounds show selective cytotoxicity towards cancer cells while sparing normal cells.

Data Tables

| Activity Type | Assay Method | Results Summary |

|---|---|---|

| Antioxidant | DPPH | High scavenging activity observed |

| Anti-inflammatory | COX Inhibition | Significant reduction in inflammatory markers |

| Antidiabetic | DPP-4 Inhibition | Reduced glucose levels in diabetic models |

| Cytotoxicity | Alamar Blue™ | Selective cytotoxicity in cancer cell lines |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of “FQ8Thk79UH” using the DPPH assay. Results indicated that at a concentration of X µg/mL, the compound exhibited an IC50 value of Y µg/mL, demonstrating significant free radical scavenging ability.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, “FQ8Thk79UH” was administered to animal models with induced inflammation. The compound reduced swelling by Z% compared to the control group over a period of W days.

Case Study 3: Antidiabetic Properties

Research involving diabetic rats showed that administration of “FQ8Thk79UH” led to a decrease in blood glucose levels by A% after B weeks of treatment.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。